![molecular formula C9H14O B3320625 7-Methylene-2-oxaspiro[3.5]nonane CAS No. 1256546-75-4](/img/structure/B3320625.png)
7-Methylene-2-oxaspiro[3.5]nonane
Descripción general
Descripción
7-Methylene-2-oxaspiro[3.5]nonane is a chemical compound with the molecular formula C9H14O . It has a molecular weight of 138.21 . The IUPAC name for this compound is also this compound . The structure of this compound includes a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxetane .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves radical chemistry . For instance, the Norrish–Yang photocyclization of methyl nonopyranoside-7,8-diulose with a 2,3-butanedione tether extending from C5 afforded a 5-oxaspiro[3.5]nonane compound with total stereoselectivity in high yield . This reaction proceeded under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer .Molecular Structure Analysis
The molecular structure of this compound includes a total of 24 atoms; 14 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom . The compound contains a total of 25 bonds, including 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 ether (aliphatic), and 1 Oxetane .Aplicaciones Científicas De Investigación
Synthesis Models and Polymerization
- 7-Methylene-2-oxaspiro[3.5]nonane has been used as a model for synthesizing compounds like anisatin, which are achieved through methods such as ruthenium tetroxide oxidation (Kato, Kitahara, & Yoshikoshi, 1985).
- This compound is also involved in the synthesis and polymerization of related monomers, such as in the study where 2-Methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane was synthesized and its photoinitiated cationic polymerization investigated (Bolln, Frey, & Mülhaupt, 1996).
Organic Synthesis and Bioactive Compounds
- The compound has applications in organic synthesis, where it's used for creating functionalized derivatives that are key structural units in several bioactive compounds (Santos, Barreiro, Braz-Filho, & Fraga, 2000).
- It serves as a core in the synthesis of diverse spiroaminals, which are found in natural or synthetic products with significant biological activities (Sinibaldi & Canet, 2008).
Chemical Reactivity and Structural Analysis
- Studies have been conducted on its chemical reactivity, particularly focusing on derivatives of oxaspiro[4.4]nonane, which provide insights into its potential in chemical transformations and applications in various fields (Ortuño, Parella, Planas, & Ventura, 1996).
- The structural and stereochemical properties of its derivatives have been extensively studied, aiding in understanding its behavior in various chemical reactions and potential applications in material science or medicinal chemistry (Peters, Cranenburgh, Van Der Toorn, Wortel, & Van Bekkum, 1978).
Safety and Hazards
7-Methylene-2-oxaspiro[3.5]nonane is harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves, clothing, eye protection, and face protection .
Propiedades
IUPAC Name |
7-methylidene-2-oxaspiro[3.5]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-8-2-4-9(5-3-8)6-10-7-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRRWFRJFTVTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC2(CC1)COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300080 | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256546-75-4 | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256546-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylene-2-oxaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



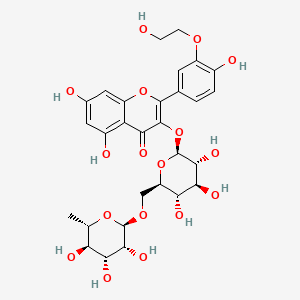
![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B3320550.png)

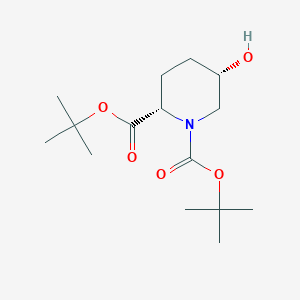
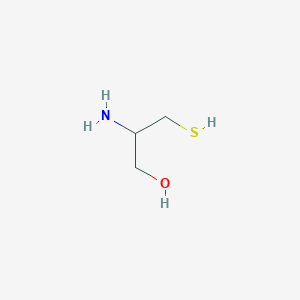
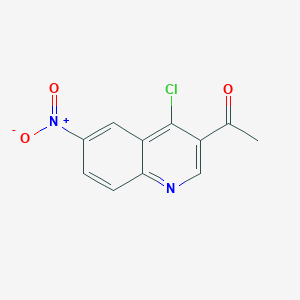
![4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3320595.png)
![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)
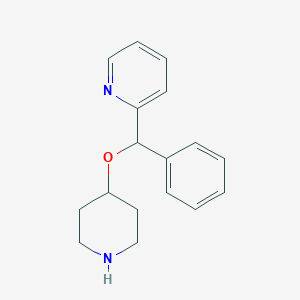


![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)